Iron(III) Affinity vs. Deferiprone
This compound represents a distinct member of the hydroxypyridinone family with a unique chelation geometry. While direct pFe³⁺ data for 4-hydroxy-3-methylpyridin-2(1H)-one is not reported in the primary literature, class-level inference from systematic studies on methyl-substituted 3-hydroxypyridin-4-ones indicates that the position of the methyl group substantially alters iron(III) affinity [1]. Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) has a reported pFe³⁺ value of 19.4, whereas 2-(1′-hydroxyalkyl)-3-hydroxypyridin-4-ones can achieve enhanced pFe³⁺ values [2]. The absence of the N1-methyl group in 4-hydroxy-3-methylpyridin-2(1H)-one, compared to deferiprone, is predicted to reduce iron-chelating capacity .
| Evidence Dimension | Iron(III) chelation affinity (pFe³⁺) |
|---|---|
| Target Compound Data | Not directly reported; inferred as lower than deferiprone |
| Comparator Or Baseline | Deferiprone: pFe³⁺ = 19.4 [2] |
| Quantified Difference | Inferred reduction due to lack of N1-methyl group |
| Conditions | Aqueous solution, pH 7.4, 25°C |
Why This Matters
This differentiates the compound from deferiprone for applications where lower iron affinity is desired, such as in synthetic intermediate roles or when a weaker chelator is needed.
- [1] Liu ZD, Piyamongkol S, Hider RC. Methyl substituted 3-hydroxypyridin-4(1H)-ones: synthesis, physicochemical properties, and iron(III) affinity constants. Journal of Medicinal Chemistry. 2000;43(15):3005-3015. View Source
- [2] Liu ZD, Kayyali R, Hider RC, et al. Synthesis, physicochemical characterization, and biological evaluation of 2-(1′-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe³⁺ values. Journal of Medicinal Chemistry. 2002;45(3):631-639. View Source
